

Mass Spectrometry Analysis of 5-Bromo-2-(2-methoxyethoxy)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-(2-methoxyethoxy)pyridine

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This technical guide provides a comprehensive overview of the mass spectrometry analysis of **5-Bromo-2-(2-methoxyethoxy)pyridine**, a pyridine derivative of interest in pharmaceutical and chemical research. This document outlines a detailed experimental protocol for its characterization, presents predicted quantitative data for its mass spectrum, and visualizes the proposed fragmentation pathway and analytical workflow.

Introduction

5-Bromo-2-(2-methoxyethoxy)pyridine (C₈H₁₀BrNO₂) is a substituted pyridine with a molecular weight of approximately 232.07 g/mol. [1] Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of such novel compounds. This guide details the expected mass spectral behavior of **5-Bromo-2-(2-methoxyethoxy)pyridine** under typical ionization conditions and provides a standardized protocol for its analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the major ions expected to be observed in the mass spectrum of **5-Bromo-2-(2-methoxyethoxy)pyridine** upon electron ionization. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. [2]

m/z (Proposed Fragment)	Chemical Formula	Proposed Structure	Relative Abundance (%)
231/233	[C ₈ H ₁₀ BrNO ₂] ⁺	Molecular Ion	60
173/175	[C ₅ H ₄ BrN] ⁺	Bromopyridine radical cation	100
158/160	[C ₅ H ₃ BrN] ⁺	Loss of a methyl group from bromopyridine	20
118	[C ₅ H ₄ NO] ⁺	Loss of bromine and methoxyethoxy group	30
78	[C ₅ H ₄ N] ⁺	Pyridine radical cation	40
59	[C ₃ H ₇ O] ⁺	Methoxyethoxy side chain fragment	80

Experimental Protocol

This section details a standard operating procedure for the mass spectrometry analysis of **5-Bromo-2-(2-methoxyethoxy)pyridine** using a gas chromatography-mass spectrometry (GC-MS) system.

3.1. Materials and Reagents

- **5-Bromo-2-(2-methoxyethoxy)pyridine** (analytical standard)
- Methanol (LC-MS grade)
- Dichloromethane (GC grade)
- Helium (99.999% purity)

3.2. Instrumentation

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

- Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.

3.3. Sample Preparation

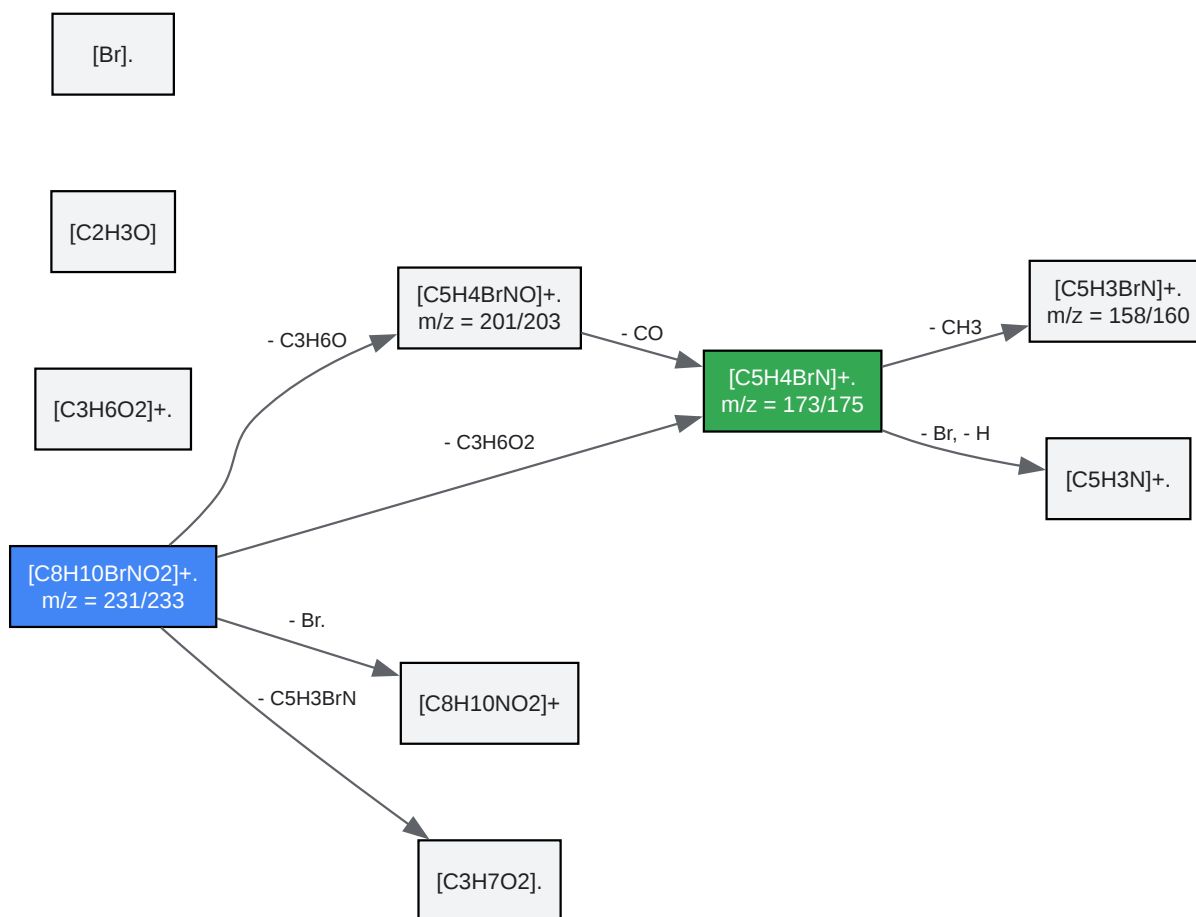
- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **5-Bromo-2-(2-methoxyethoxy)pyridine** and dissolve it in 1 mL of methanol in a clean vial.
- Working Standard (10 μ g/mL): Dilute 10 μ L of the stock solution with 990 μ L of dichloromethane to achieve a final concentration of 10 μ g/mL.

3.4. GC-MS Parameters

- Injector Temperature: 250°C
- Injection Volume: 1 μ L
- Split Ratio: 20:1
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: 40-300 amu

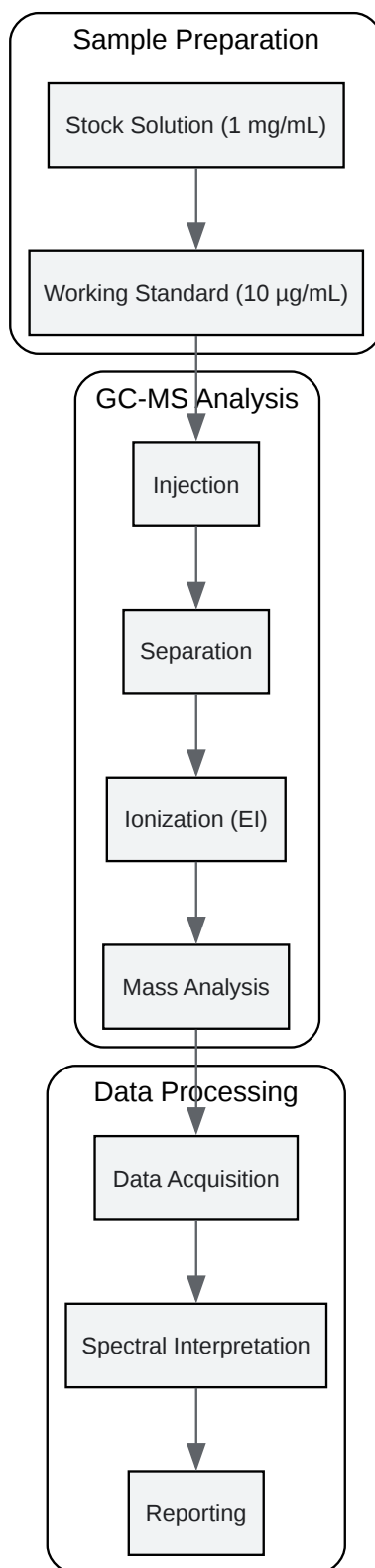
Visualizations

The following diagrams illustrate the proposed fragmentation pathway of **5-Bromo-2-(2-methoxyethoxy)pyridine** and the experimental workflow for its analysis.



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Caption: Proposed fragmentation pathway for **5-Bromo-2-(2-methoxyethoxy)pyridine**.



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Caption: Experimental workflow for GC-MS analysis.

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References

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